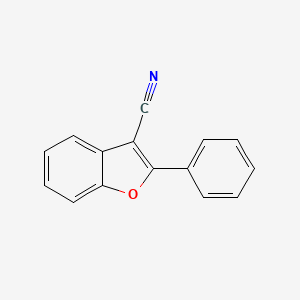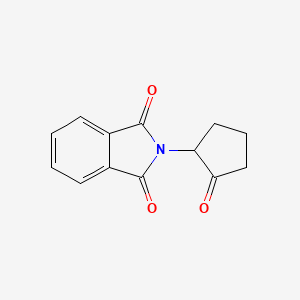
3-Chloro-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-isopropylpyridine is an organic compound with the molecular formula C8H10ClN. It is a derivative of pyridine, where the hydrogen atom at the 3-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the use of N-oxides of pyridine derivatives, which are chlorinated using reagents like phosphoryl chloride. This method is advantageous as it provides high yields and minimizes the production of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can also be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-isopropylpyridine
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Formation of 3-amino-2-isopropylpyridine or 3-thio-2-isopropylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-isopropylpyridine
Applications De Recherche Scientifique
3-Chloro-2-isopropylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides .
Mécanisme D'action
The mechanism of action of 3-Chloro-2-isopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-isopropylpyridine
- 4-Chloro-2-isopropylpyridine
- 2-Chloro-5-isopropylpyridine
Comparison
3-Chloro-2-isopropylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activities. For example, the position of the chlorine atom can influence the compound’s ability to undergo substitution reactions or interact with biological targets .
Propriétés
Formule moléculaire |
C8H10ClN |
|---|---|
Poids moléculaire |
155.62 g/mol |
Nom IUPAC |
3-chloro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 |
Clé InChI |
APQFBDSBXPPUPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)



![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)
